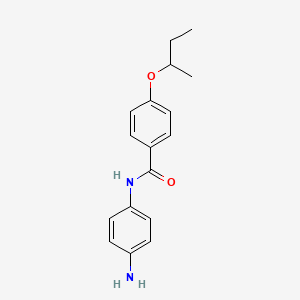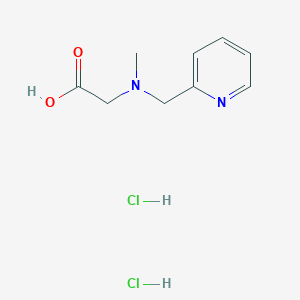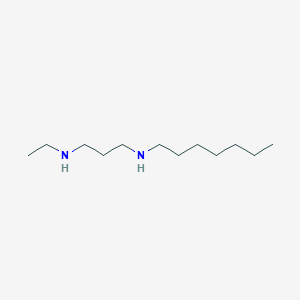
Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate
説明
Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is a complex organic compound belonging to the pyrrolidine class This compound features a pyrrolidine ring substituted with a hydroxymethyl group, a methyl group, and a phenyl group, along with a carboxylate ester functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxymethyl, methyl, and phenyl substituents. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key steps include the synthesis of intermediates, purification, and final esterification. Advanced techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: 4-(carboxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate.
Reduction: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-methanol.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylic acid and methanol.
科学的研究の応用
Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
類似化合物との比較
Methyl 4-(hydroxymethyl)-2-methylpyrrolidine-2-carboxylate: Lacks the phenyl group, resulting in different chemical properties and biological activity.
Methyl 4-(hydroxymethyl)-5-phenylpyrrolidine-2-carboxylate: Similar structure but without the methyl group, affecting its reactivity and applications.
Methyl 2-methyl-5-phenylpyrrolidine-2-carboxylate:
Uniqueness: Methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxymethyl, methyl, and phenyl groups allows for diverse chemical transformations and interactions with biological targets.
特性
IUPAC Name |
methyl 4-(hydroxymethyl)-2-methyl-5-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(13(17)18-2)8-11(9-16)12(15-14)10-6-4-3-5-7-10/h3-7,11-12,15-16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSBHAPHMQGUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=CC=C2)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1388944.png)


![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1388950.png)








![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)
